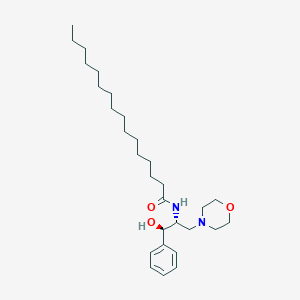

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

概要

説明

D-threo-1-フェニル-2-パルミトイルアミノ-3-モルホリノ-1-プロパノール: は、セラミド代謝の調節における役割で知られる生物活性スフィンゴ脂質です。 これは、糖脂質の合成に関与する酵素であるグルコシルセラミドシンターゼの強力な阻害剤です .

準備方法

合成ルートと反応条件

出発物質: D-threo-1-フェニル-2-パルミトイルアミノ-3-モルホリノ-1-プロパノールの合成は、通常、適切なthreo-1-フェニル-2-アミノ-1,3-プロパンジオール誘導体から始まります。

反応ステップ: アミノ基は、パルミトイルクロリドでアシル化されて、パルミトイルアミノ誘導体を形成します。この中間体は、モルホリンと反応して最終生成物を生成します。

反応条件: 反応は通常、無水条件下でジクロロメタンまたはテトラヒドロフランなどの適切な溶媒を用いて行われ、反応温度は高収率と純度を確保するために低温から中温に維持されます。

工業生産方法

大規模合成: 工業生産では、同様の合成ルートが採用されますが、規模が大きく、反応条件が最適化されて、収率を最大化し、不純物を最小限に抑えています。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製され、所望の純度レベルが達成されます。

化学反応解析

反応の種類

酵素の阻害: D-threo-1-フェニル-2-パルミトイルアミノ-3-モルホリノ-1-プロパノールは、グルコシルセラミドシンターゼを阻害することが知られており、糖脂質の合成の減少につながります.

細胞成分との相互作用: グルコシルセラミドシンターゼを阻害することにより、細胞分裂とグリコシル化のプロセスに影響を与える可能性があります.

一般的な試薬と条件

試薬: 一般的な試薬には、パルミトイルクロリド、モルホリン、ジクロロメタンなどの適切な溶媒が含まれます。

条件: 反応は通常、無水条件下で制御された温度で行われます。

主要な生成物

主要生成物: これらの反応の主要生成物は、D-threo-1-フェニル-2-パルミトイルアミノ-3-モルホリノ-1-プロパノールそのものです。

副生成物: 副生成物には、反応していない出発物質と少量の不純物が含まれる場合があり、精製の過程で除去されます。

化学反応の分析

Types of Reactions

Inhibition of Enzymes: D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is known to inhibit glucosylceramide synthase, leading to a reduction in glycosphingolipid synthesis.

Interaction with Cellular Components: It can influence cytokinesis and glycosylation processes by inhibiting glucosylceramide synthase.

Common Reagents and Conditions

Reagents: Common reagents include palmitoyl chloride, morpholine, and appropriate solvents like dichloromethane.

Conditions: Reactions are typically carried out under anhydrous conditions with controlled temperatures.

Major Products

Primary Product: The primary product of these reactions is D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol itself.

By-products: By-products may include unreacted starting materials and minor impurities, which are removed during purification.

科学的研究の応用

Inhibition of Glucosylceramide Synthase

PPMP is primarily recognized for its function as an inhibitor of glucosylceramide synthase (GCS), which plays a crucial role in the metabolism of glycosphingolipids. By inhibiting this enzyme, PPMP can help elucidate the biological roles of glucosylceramides and their derivatives in various cellular processes.

Case Study: Glycosphingolipid Metabolism

Research has demonstrated that PPMP effectively depletes cells of glucosphingolipids, allowing scientists to study the consequences of reduced levels of these lipids on cell function and signaling pathways. For example, it has been used to investigate the role of glucosylceramides in cancer cell proliferation and survival .

Cancer Treatment Research

PPMP has shown potential in cancer therapy by targeting specific pathways involved in tumor growth and drug resistance.

Case Study: Cisplatin Resistance

In studies involving malignant pleural mesothelioma cells, PPMP was found to enhance the efficacy of verotoxin-1 (VT-1), a cytotoxic agent that targets cells expressing globotriasosylceramide (Gb3). The combination treatment resulted in increased apoptosis in cisplatin-resistant cells . This suggests that PPMP may help overcome drug resistance by modulating glycosphingolipid metabolism.

Neurological Disorders

The compound's ability to influence lipid metabolism has also led to investigations into its effects on neurological conditions.

Case Study: Neurodegenerative Diseases

Research indicates that alterations in sphingolipid metabolism are linked to neurodegenerative diseases such as Alzheimer's. By utilizing PPMP to inhibit GCS, scientists can explore how changes in glycosphingolipid levels affect neuronal health and disease progression .

Metabolic Disorders

PPMP's role in lipid metabolism extends to metabolic disorders where dysregulation of sphingolipid levels is implicated.

Case Study: Type 2 Diabetes

Studies have suggested that glucosylceramide levels are altered in type 2 diabetes, affecting insulin signaling pathways. By inhibiting GCS with PPMP, researchers aim to determine if restoring normal lipid levels can improve insulin sensitivity and glucose metabolism .

Table 1: Summary of Research Applications

作用機序

グルコシルセラミドシンターゼの阻害

分子標的: 主な標的は、糖脂質合成に関与する酵素であるグルコシルセラミドシンターゼです.

関与する経路: この酵素を阻害することにより、D-threo-1-フェニル-2-パルミトイルアミノ-3-モルホリノ-1-プロパノールは糖脂質の合成を阻害し、細胞分裂やグリコシル化などの細胞プロセスに変化をもたらします.

類似の化合物との比較

類似の化合物

DL-threo-1-フェニル-2-パルミトイルアミノ-3-モルホリノ-1-プロパノール: グルコシルセラミドシンターゼを阻害しますが、異なるエナンチオマー特性を持つラセミ体混合物です.

N-ブチルデオキシノジリマイシン: 糖脂質合成の別の阻害剤ですが、異なる作用機序を持っています.

独自性

類似化合物との比較

Similar Compounds

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol: A racemic mixture that also inhibits glucosylceramide synthase but with different enantiomeric properties.

N-Butyldeoxynojirimycin: Another inhibitor of glycosphingolipid synthesis, but with a different mechanism of action.

Uniqueness

生物活性

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, commonly referred to as DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-PPMP), is a compound recognized for its role as an inhibitor of glucosylceramide synthase. This enzyme is crucial in the biosynthesis of glucosylceramide, a key sphingolipid involved in various cellular processes, including cell signaling, apoptosis, and membrane integrity.

DL-PPMP acts primarily by inhibiting glucosylceramide synthase, which prevents the conversion of ceramide to glucosylceramide. This inhibition leads to alterations in sphingolipid metabolism, affecting cellular functions such as proliferation and apoptosis. The compound has been shown to be more effective than its analog PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol) in intact cells .

1. Inhibition of Glucosylceramide Synthase

Research indicates that DL-PPMP significantly inhibits the accumulation of various gangliosides, including GM3 and GD3, which are implicated in neurodegenerative diseases . The inhibition of glucosylceramide synthase by DL-PPMP has been linked to potential therapeutic effects in conditions like motor neuron diseases and certain cancers .

2. Impact on Cell Proliferation and Apoptosis

Studies demonstrate that DL-PPMP can induce apoptosis in various cancer cell lines by modulating ceramide levels. For instance, it has been shown to enhance apoptosis in CCRF-CEM cells (a T-cell leukemia line) through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Table 1: Effects of DL-PPMP on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM | 5.0 | Induces apoptosis via ROS accumulation |

| HeLa | 10.0 | Inhibits proliferation |

| A549 (Lung) | 8.0 | Promotes cell death |

3. Case Studies

A notable case study involved the administration of DL-PPMP in a mouse model of amyotrophic lateral sclerosis (ALS), where it demonstrated a reduction in disease progression markers by inhibiting glucosylceramide accumulation . This suggests potential for therapeutic application in neurodegenerative disorders.

特性

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBANDBMHLEMFA-XRKRLSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164156 | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149022-18-4 | |

| Record name | rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149022-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding D-threo-PPMP?

A1: The research paper focuses on developing and validating a liquid chromatography method to accurately measure the concentration of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in biological samples, specifically mouse plasma and liver tissue []. This method is crucial for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of D-threo-PPMP in preclinical models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。